molecular formula C6H18O8P2 B8033815 Phosphoric Acid Ethyl Ester

Phosphoric Acid Ethyl Ester

Cat. No. B8033815
M. Wt: 280.15 g/mol
InChI Key: HVBMYHDTXIDFKE-UHFFFAOYSA-N
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Description

Phosphoric Acid Ethyl Ester is a type of ester formed from phosphoric acid and ethanol . It is also known as ethyl phosphate or diethyl phosphate . Phosphoric acid can form a monoalkyl, a dialkyl, or a trialkyl ester by reaction with one, two, or three molecules of an alcohol . Esters of phosphoric acid are especially important in biochemistry, being present in every plant and animal cell .


Synthesis Analysis

Phosphoric Acid Ethyl Ester can be synthesized from phosphoric acid by replacing one hydroxyl group with an ethyl group . The synthesis process involves the reaction of phosphoric acid with alcohol . The reaction mechanisms involve mainly single electron transfer, energy transfer, or other radical procedures .


Molecular Structure Analysis

Phosphoric acid, being tribasic, can form two anionic esters: a dibasic, monoalkyl ester (MAP) and a monobasic dialkyl ester (DAP) . The molecular weight of Phosphoric Acid Ethyl Ester is 166.1553 g/mol .


Chemical Reactions Analysis

Esters, including Phosphoric Acid Ethyl Ester, are neutral compounds. In typical reactions, the alkoxy group of an ester is replaced by another group. One such reaction is hydrolysis, which is catalyzed by either an acid or a base .


Physical And Chemical Properties Analysis

Esters are polar but have no hydrogen atom attached directly to an oxygen atom. They are therefore incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .

Scientific Research Applications

  • Role in Biological Systems : Phosphoric esters, including Phosphoric Acid Ethyl Ester, are crucial in cellular processes such as respiration, fermentation, and carbohydrate metabolism in plants and animals (Hanes & Isherwood, 1949).

  • Use in Adhesive Dentistry : Phosphoric Acid Esters (PAEs) are used as self-etching primers for composite-to-enamel bonding in adhesive dentistry. They have the ability to decalcify and adhere to hydroxyapatite simultaneously (Fu et al., 2005).

  • Phosphate Ester Hydrolysis Research : Studies on phosphoric esters, including Phosphoric Acid Ethyl Ester, provide insights into the enzymatic hydrolysis process, which is a crucial aspect of biochemistry (King & Delory, 1939).

  • Surface Immobilization and Medical Applications : Phosphoric acid esters are involved in surface immobilization to prevent nonspecific adsorption in biomedical fields. They are also studied for controlled drug release applications (Gnauck et al., 2007); (Allcock et al., 1994).

  • In Organic Chemistry : It serves as an effective reagent for the deprotection of tert-butyl carbamates, esters, and ethers, showing selectivity in the presence of other acid-sensitive groups (Li et al., 2006).

  • Environmental Applications : Phosphoric Acid Ethyl Ester is used in the extraction of uranium from aqueous phosphoric acid medium, showcasing its potential in environmental and industrial applications (Singh et al., 2009).

Mechanism of Action

Phosphoric Acid Ethyl Ester, like other esters of phosphoric acid, plays a crucial role in biochemical processes. They are biochemical intermediates in the transformation of food into usable energy . The bonds between phosphate units in adenosine triphosphate (ATP) are called phosphoanhydride bonds. These are high-energy bonds that store energy from the metabolism of foods .

Safety and Hazards

Phosphoric Acid Ethyl Ester should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

Phosphoric Acid Ethyl Ester, like other esters of phosphoric acid, has significant potential for future research and applications. They are essential in biology and are involved in numerous processes in life . The development of versatile synthetic methods of ester is still an important research topic in organic chemistry .

properties

IUPAC Name

diethyl hydrogen phosphate;ethyl dihydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11O4P.C2H7O4P/c1-3-7-9(5,6)8-4-2;1-2-6-7(3,4)5/h3-4H2,1-2H3,(H,5,6);2H2,1H3,(H2,3,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBMYHDTXIDFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(O)O.CCOP(=O)(O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18O8P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphoric Acid Ethyl Ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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